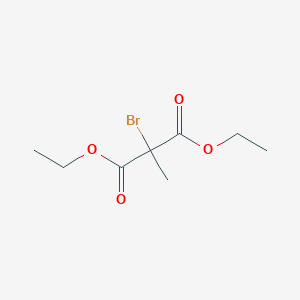

Diethyl 2-bromo-2-methylmalonate

Description

The exact mass of the compound Diethyl 2-bromo-2-methylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10117. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl 2-bromo-2-methylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-bromo-2-methylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-bromo-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLQAXTUGPUBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183518 | |

| Record name | Diethyl bromomethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29263-94-3 | |

| Record name | 1,3-Diethyl 2-bromo-2-methylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29263-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl bromomethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029263943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29263-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl bromomethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl bromomethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diethyl 2-bromo-2-methylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-bromo-2-methylmalonate is a valuable reagent in organic synthesis, serving as a key building block for the introduction of a quaternary carbon center. Its utility is particularly pronounced in the synthesis of complex organic molecules and in polymer chemistry, where it can function as an initiator for controlled radical polymerization techniques. This technical guide provides a comprehensive overview of the chemical and physical properties of diethyl 2-bromo-2-methylmalonate, detailed experimental protocols for its synthesis and application, and visualizations of relevant chemical processes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of diethyl 2-bromo-2-methylmalonate is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃BrO₄ | [1][2] |

| Molecular Weight | 253.09 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.325 g/mL at 25 °C | [4] |

| Boiling Point | 105-106 °C at 5 mmHg | [1] |

| Refractive Index | n²⁰/D 1.449 | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Melting Point | Not available. The related compound, diethyl bromomalonate, has a melting point of -54°C. | [5] |

| Solubility | Soluble in chloroform (B151607) and hexanes. Quantitative data in common organic solvents is not readily available. The related compound, diethyl butylmalonate, is soluble in ethanol (B145695) and diethyl ether. | [5][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of diethyl 2-bromo-2-methylmalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~2.0 | Singlet | 3H | -C(Br)(CH₃ ) |

| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ |

Note: Specific chemical shifts may vary slightly depending on the solvent used.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~167 | C =O (Ester carbonyl) |

| ~63 | -O-CH₂ -CH₃ |

| ~55 | -C (Br)(CH₃) |

| ~25 | -C(Br)(CH₃ ) |

| ~14 | -O-CH₂-CH₃ |

Note: These are approximate chemical shifts. For an accurate assignment, it is recommended to consult a spectral database or perform a detailed analysis.[7]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorptions for diethyl 2-bromo-2-methylmalonate are expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O stretch (Ester) |

| ~1250 | C-O stretch (Ester) |

| ~2980 | C-H stretch (Alkyl) |

Mass Spectrometry (MS)

Experimental Protocols

Synthesis of Diethyl 2-bromo-2-methylmalonate

This protocol is adapted from the synthesis of diethyl bromomalonate and is expected to yield the desired product.[9]

Materials:

-

Diethyl methylmalonate

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic. Use in a well-ventilated fume hood.

-

5% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, place diethyl methylmalonate and carbon tetrachloride.

-

From the dropping funnel, add bromine dropwise to the stirred solution. The reaction can be initiated by gentle warming if necessary. Maintain a gentle reflux throughout the addition.

-

After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases (test with moist litmus (B1172312) paper).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and 5% sodium carbonate solution until the aqueous layer is no longer acidic.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

Logical Workflow for the Synthesis of Diethyl 2-bromo-2-methylmalonate

Caption: Synthesis workflow for Diethyl 2-bromo-2-methylmalonate.

Atom Transfer Radical Polymerization (ATRP) of Styrene (B11656) Initiated by Diethyl 2-bromo-2-methylmalonate

This is a general protocol for ATRP of styrene that can be adapted for use with diethyl 2-bromo-2-methylmalonate as the initiator.[10]

Materials:

-

Styrene (freshly distilled to remove inhibitors)

-

Diethyl 2-bromo-2-methylmalonate (initiator)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (B1667542) (internal standard for GC analysis, optional)

-

Schlenk flask

-

Rubber septum

-

Syringes

-

Magnetic stirrer and stir bar

-

Oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add CuBr and a magnetic stir bar.

-

Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with an inert gas.

-

In a separate vial, prepare a solution of styrene, PMDETA, and anisole (if used). Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

-

Using a deoxygenated syringe, transfer the monomer/ligand solution to the Schlenk flask containing the CuBr.

-

Stir the mixture at room temperature until the CuBr/PMDETA complex forms (the solution will turn colored).

-

Using a deoxygenated syringe, add the diethyl 2-bromo-2-methylmalonate initiator to the reaction mixture.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110 °C for styrene).

-

Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by gas chromatography (for monomer conversion) and size exclusion chromatography (for molecular weight and polydispersity).

-

To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

-

The polymer can be purified by dissolving in a suitable solvent (e.g., tetrahydrofuran) and precipitating into a non-solvent (e.g., methanol).

ATRP Experimental Workflow

Caption: General workflow for Atom Transfer Radical Polymerization.

Reactivity and Applications

Diethyl 2-bromo-2-methylmalonate is a versatile electrophile. The quaternary carbon bearing the bromine atom is susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of a variety of organic compounds.

Nucleophilic Substitution: The compound readily reacts with a wide range of nucleophiles, such as amines, azides, cyanides, and thiolates, to introduce the diethyl methylmalonate moiety into the target molecule. This reactivity is fundamental to its application in the synthesis of amino acids, heterocyclic compounds, and other complex organic structures.

Initiator for Controlled Radical Polymerization: As demonstrated in the experimental protocol, diethyl 2-bromo-2-methylmalonate is an effective initiator for Atom Transfer Radical Polymerization (ATRP).[4] The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates polymerization. This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is crucial for applications in materials science and biomedicine.

Safety and Handling

Diethyl 2-bromo-2-methylmalonate is a corrosive substance that can cause severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

Diethyl 2-bromo-2-methylmalonate is a valuable and versatile chemical intermediate with significant applications in organic synthesis and polymer chemistry. A thorough understanding of its chemical and physical properties, as well as appropriate handling procedures, is essential for its safe and effective use in a research and development setting. This technical guide provides a solid foundation of information for scientists and professionals working with this important compound.

References

- 1. Diethyl 2-bromo-2-methylmalonate, 98% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl 2-bromo-2-methylmalonate 98 29263-94-3 [sigmaaldrich.com]

- 5. DIETHYL BROMOMALONATE | 685-87-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Diethyl 2-bromo-2-methylmalonate(29263-94-3) 13C NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

An In-depth Technical Guide to Diethyl 2-bromo-2-methylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-bromo-2-methylmalonate, a halogenated diester with significant applications in polymer chemistry and as a versatile building block in organic synthesis. This document details its molecular structure, physicochemical properties, spectroscopic data, and a representative experimental protocol for its synthesis. Furthermore, its role as an initiator in Atom Transfer Radical Polymerization (ATRP) is discussed, complete with a mechanistic diagram. While direct applications in drug development are not extensively documented, the guide explores the potential of malonic ester derivatives in the synthesis of bioactive molecules.

Molecular Structure and Identification

Diethyl 2-bromo-2-methylmalonate is a derivative of malonic acid, characterized by a central carbon atom bonded to a bromine atom, a methyl group, and two carboxyethyl groups.

Table 1: Chemical Identifiers for Diethyl 2-bromo-2-methylmalonate

| Identifier | Value |

| CAS Number | 29263-94-3[1] |

| Molecular Formula | C₈H₁₃BrO₄[1] |

| SMILES | CCOC(=O)C(C)(Br)C(=O)OCC |

| InChI | 1S/C8H13BrO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3 |

| InChIKey | CSLQAXTUGPUBCW-UHFFFAOYSA-N |

Physicochemical Properties

Diethyl 2-bromo-2-methylmalonate is a liquid at room temperature with properties that make it a useful reagent in various chemical transformations.

Table 2: Physicochemical Data for Diethyl 2-bromo-2-methylmalonate

| Property | Value |

| Molecular Weight | 253.09 g/mol [1] |

| Appearance | Liquid |

| Density | 1.325 g/mL at 25 °C |

| Refractive Index | n20/D 1.449 |

| Flash Point | 113 °C (closed cup) |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the molecular structure of Diethyl 2-bromo-2-methylmalonate.

Table 3: Spectroscopic Data for Diethyl 2-bromo-2-methylmalonate

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available for this compound. |

| IR Spectroscopy | Infrared spectral data has been recorded. |

| Mass Spectrometry | Mass spectral data is available for this compound. |

Synthesis of Diethyl 2-bromo-2-methylmalonate

The synthesis of Diethyl 2-bromo-2-methylmalonate typically involves the bromination of diethyl methylmalonate. The following is a representative experimental protocol based on established methods for the bromination of malonic esters.[2]

Experimental Protocol: Bromination of Diethyl Methylmalonate

Materials:

-

Diethyl methylmalonate

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a gas trap

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser connected to a gas trap (to neutralize HBr fumes), and a dropping funnel, place diethyl methylmalonate and carbon tetrachloride.

-

Bromination: Cool the flask in an ice bath. Slowly add a stoichiometric amount of bromine dissolved in carbon tetrachloride from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of hydrogen bromide gas ceases (as indicated by the gas trap).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it several times with a 5% sodium carbonate solution to remove any unreacted bromine and hydrogen bromide.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure Diethyl 2-bromo-2-methylmalonate.

Applications in Polymer Chemistry: Atom Transfer Radical Polymerization (ATRP)

Diethyl 2-bromo-2-methylmalonate is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.

In ATRP, the carbon-bromine bond of Diethyl 2-bromo-2-methylmalonate is homolytically cleaved by a transition metal complex (e.g., a copper(I) complex) to generate a radical species that initiates polymerization. This process is reversible, establishing a dynamic equilibrium between active (radical) and dormant (alkyl halide) species, which is key to the controlled nature of the polymerization.

Role in the Synthesis of Bioactive Molecules

The presence of the bromine atom and the quaternary carbon center in Diethyl 2-bromo-2-methylmalonate provides unique reactivity. It can serve as an electrophile in reactions with various nucleophiles, leading to the introduction of a gem-dicarboxyethyl methyl group into a target molecule. This functionality can be further manipulated, for instance, through hydrolysis and decarboxylation to generate a substituted propionic acid derivative, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

The general utility of malonic esters in the synthesis of barbiturates, although a historical application, underscores the importance of this class of compounds in the development of central nervous system-active agents. Modern synthetic strategies continue to leverage the reactivity of malonic esters for the construction of complex molecular architectures with potential biological activity.

Safety and Handling

Diethyl 2-bromo-2-methylmalonate is classified as a corrosive material. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Diethyl 2-bromo-2-methylmalonate is a valuable reagent with well-defined properties and important applications, particularly in the field of polymer chemistry as an ATRP initiator. Its synthesis is achievable through standard laboratory procedures. While its direct role in drug development is not as prominent as other building blocks, its structural features suggest potential for its use in the synthesis of novel bioactive compounds. This guide provides a foundational resource for researchers and professionals working with or considering the use of this versatile chemical.

References

Diethyl 2-bromo-2-methylmalonate: A Technical Guide for Researchers

CAS Number: 29263-94-3

An in-depth examination of the chemical properties, synthesis, and applications of Diethyl 2-bromo-2-methylmalonate, a key reagent in polymer chemistry and organic synthesis.

Introduction

Diethyl 2-bromo-2-methylmalonate is a specialized chemical compound with significant utility in modern synthetic chemistry. Its unique structure, featuring a quaternary alpha-carbon substituted with a bromine atom and two ethoxycarbonyl groups, imparts valuable reactivity, particularly as an initiator in controlled radical polymerization reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its primary uses in research and development, particularly in the field of polymer science and drug discovery.

Physicochemical Properties

A summary of the key physical and chemical properties of Diethyl 2-bromo-2-methylmalonate is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 29263-94-3 | N/A |

| Molecular Formula | C₈H₁₃BrO₄ | [1][2] |

| Molecular Weight | 253.09 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Density | 1.325 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.449 | |

| Boiling Point | 105-106 °C at 5 mmHg | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Soluble in common organic solvents. | N/A |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of Diethyl 2-bromo-2-methylmalonate.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 4.28 (q, 4H, -OCH₂CH₃), 2.08 (s, 3H, -CH₃), 1.30 (t, 6H, -OCH₂CH₃) | [5] |

Safety and Handling

Diethyl 2-bromo-2-methylmalonate is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Experimental Protocols

Synthesis of Diethyl 2-bromo-2-methylmalonate

Reaction Scheme:

Caption: Synthesis of Diethyl 2-bromo-2-methylmalonate.

Materials:

-

Diethyl methylmalonate

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve diethyl methylmalonate in carbon tetrachloride.

-

From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. The addition rate should be controlled to maintain a gentle reaction. The reaction can be initiated with a light source if necessary.

-

After the addition is complete, heat the reaction mixture to reflux until the red-brown color of bromine disappears, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed.

-

Separate the organic layer using a separatory funnel and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure Diethyl 2-bromo-2-methylmalonate.

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (B99206)

Diethyl 2-bromo-2-methylmalonate is an effective initiator for the Atom Transfer Radical Polymerization (ATRP) of various monomers, such as methyl methacrylate (MMA). The following is a general protocol for such a polymerization.

Experimental Workflow:

Caption: Workflow for ATRP of MMA using Diethyl 2-bromo-2-methylmalonate.

Materials:

-

Diethyl 2-bromo-2-methylmalonate (Initiator)

-

Methyl methacrylate (MMA, monomer), inhibitor removed

-

Copper(I) bromide (CuBr, catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

Anisole or another suitable solvent

-

Tetrahydrofuran (THF)

-

Methanol

-

Schlenk flask

-

Magnetic stirrer

-

Syringes

-

Vacuum line

-

Oil bath

Procedure:

-

To a Schlenk flask, add CuBr and a magnetic stir bar.

-

Seal the flask with a rubber septum and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

In a separate flask, prepare a solution of the monomer (MMA), the initiator (Diethyl 2-bromo-2-methylmalonate), the ligand (PMDETA), and the solvent (anisole).

-

Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

-

Using a degassed syringe, transfer the deoxygenated monomer/initiator/ligand/solvent solution to the Schlenk flask containing the CuBr catalyst.

-

Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-90 °C) and stir.

-

Monitor the progress of the polymerization by taking samples periodically via a degassed syringe and analyzing them for monomer conversion (e.g., by ¹H NMR or gas chromatography) and molecular weight distribution (by size-exclusion chromatography).

-

Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the reaction mixture to air.

-

Dilute the viscous polymer solution with a suitable solvent like THF.

-

Remove the copper catalyst by passing the solution through a short column of neutral alumina.

-

Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Applications in Research and Drug Development

The primary application of Diethyl 2-bromo-2-methylmalonate lies in the field of polymer chemistry as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers and star polymers.

The use of Diethyl 2-bromo-2-methylmalonate as an initiator allows for the precise control over the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates. The resulting polymers have applications in various fields, including:

-

Materials Science: Development of novel materials with tailored properties for applications in coatings, adhesives, and nanocomposites.

-

Biomedical Applications: Synthesis of biocompatible and biodegradable polymers for drug delivery systems, tissue engineering scaffolds, and medical implants. The ability to create well-defined block copolymers is particularly valuable for the formation of micelles and other nanostructures for targeted drug delivery.

-

Organic Synthesis: Beyond polymerization, as a brominated malonic ester derivative, it can serve as a building block in organic synthesis for the introduction of a geminal diester methyl group, which can be further functionalized.

While not directly a drug molecule, its role in creating advanced polymeric materials for drug delivery systems makes it an important tool for the pharmaceutical and biotechnology industries.

Conclusion

Diethyl 2-bromo-2-methylmalonate is a valuable and versatile chemical reagent, particularly for its role as an initiator in Atom Transfer Radical Polymerization. Its use enables the synthesis of a wide array of well-defined polymers with controlled architectures, which are crucial for the advancement of materials science and biomedical applications. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use by researchers and professionals in the field.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Diethyl 2-bromo-2-methylmalonate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Diethyl 2-bromo-2-methylmalonate, 98% | Fisher Scientific [fishersci.ca]

- 5. Diethyl 2-bromo-2-methylmalonate(29263-94-3) 1H NMR spectrum [chemicalbook.com]

Spectroscopic and Synthetic Profile of Diethyl 2-bromo-2-methylmalonate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties of diethyl 2-bromo-2-methylmalonate (CAS No. 29263-94-3), a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. Included are tabulated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a logical workflow for structural elucidation.

Compound Overview

Diethyl 2-bromo-2-methylmalonate is a halogenated diester with the molecular formula C₈H₁₃BrO₄ and a molecular weight of 253.09 g/mol .[1][2] It typically presents as a clear, colorless to pale yellow liquid.[3] This compound serves as a valuable building block, particularly as an initiator in atom transfer radical polymerization (ATRP) and in the synthesis of more complex molecular architectures.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃BrO₄ |

| Molecular Weight | 253.09 g/mol [1] |

| Appearance | Clear colorless to pale yellow liquid[3] |

| Density | 1.325 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.449 (lit.) |

Spectroscopic Data for Structural Elucidation

The structural confirmation of diethyl 2-bromo-2-methylmalonate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum exhibits three distinct signals corresponding to the ethyl and methyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.28 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~2.08 | Singlet | 3H | Br-C-CH₃ |

| ~1.30 | Triplet | 6H | -O-CH₂-CH₃ |

| Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions. |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~166 | C =O (Ester carbonyl) |

| ~63 | -O-CH₂ -CH₃ |

| ~55 | -C -Br (Quaternary carbon) |

| ~25 | -C-CH₃ |

| ~14 | -O-CH₂-CH₃ |

| Solvent: CDCl₃. Data is predicted based on typical chemical shifts for similar functional groups and may vary. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the carbonyl groups of the esters and the C-H bonds of the alkyl chains.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2985 | Medium-Strong | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-O stretch (ester) |

| ~650 | Medium | C-Br stretch |

| Data is representative of typical values for α-bromo esters. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 253/255 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 208/210 | [M - OCH₂CH₃]⁺ |

| 179 | [M - Br]⁺ |

| 134 | [M - Br - OCH₂CH₃]⁺ |

| Fragmentation pattern is predicted based on the analysis of similar malonate derivatives and common fragmentation pathways for esters and alkyl halides. |

Experimental Protocols

Synthesis of Diethyl 2-bromo-2-methylmalonate

A plausible synthetic route involves the bromination of diethyl methylmalonate. This method is adapted from the established procedure for the bromination of diethyl malonate.[4][5]

Materials:

-

Diethyl methylmalonate

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Radical initiator (e.g., AIBN) if using NBS, or a light source if using Br₂

-

Sodium carbonate solution (5%)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve diethyl methylmalonate (1 mole equivalent) in CCl₄.

-

If using bromine, add it dropwise to the solution at room temperature. The reaction can be initiated by exposure to a light source (e.g., a standard light bulb).[4]

-

The reaction mixture is stirred and gently refluxed until the evolution of hydrogen bromide gas ceases (approximately 1-2 hours).[4]

-

After cooling to room temperature, the mixture is washed sequentially with water and a 5% sodium carbonate solution to remove any unreacted bromine and HBr.[4]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure diethyl 2-bromo-2-methylmalonate.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a Bruker spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for protons.

-

Samples are prepared by dissolving a small amount of the compound in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

IR Spectroscopy:

-

IR spectra are obtained using an FTIR spectrometer, such as a Bruker Tensor 27, often employing an Attenuated Total Reflectance (ATR) accessory for neat liquid samples.[3]

-

A background spectrum is recorded, followed by the spectrum of the sample. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Mass spectra can be acquired using a mass spectrometer with electron ionization (EI).

-

The sample is introduced into the ion source, and the resulting fragments are analyzed by the mass detector.

Visualization of Spectroscopic Elucidation Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques contribute to the structural determination of diethyl 2-bromo-2-methylmalonate.

Caption: Structural elucidation workflow for diethyl 2-bromo-2-methylmalonate.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 2-bromo-2-methylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Diethyl 2-bromo-2-methylmalonate. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Molecular Structure and Proton Environments

Diethyl 2-bromo-2-methylmalonate possesses a distinct molecular structure with three unique proton environments, which give rise to a characteristic ¹H NMR spectrum. The protons of the two equivalent ethyl groups are diastereotopic, but often appear as simple multiplets due to free rotation. For the purpose of this analysis, we will consider the chemically distinct proton groups as:

-

-CH₃ (Methyl group attached to the quaternary carbon): Protons on the methyl group at the C2 position.

-

-O-CH₂- (Methylene group of the ethyl esters): Protons of the methylene (B1212753) groups in the two ethyl ester functionalities.

-

-CH₃ (Methyl group of the ethyl esters): Protons of the terminal methyl groups of the two ethyl ester functionalities.

¹H NMR Spectral Data

The following table summarizes the key quantitative data from the ¹H NMR spectrum of Diethyl 2-bromo-2-methylmalonate, acquired in deuterated chloroform (B151607) (CDCl₃).

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -O-CH₂-CH₃ | 4.281 | Quartet (q) | 4H |

| -C-CH₃ | 2.079 | Singlet (s) | 3H |

| -O-CH₂-CH₃ | 1.303 | Triplet (t) | 6H |

Note: Data sourced from a spectrum acquired at 89.56 MHz in CDCl₃.[1]

Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum of Diethyl 2-bromo-2-methylmalonate.

Materials:

-

Diethyl 2-bromo-2-methylmalonate

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes and vials

Instrumentation:

-

NMR Spectrometer (e.g., 90 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Diethyl 2-bromo-2-methylmalonate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.

-

Vortex the vial gently to ensure complete dissolution.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve a high level of homogeneity, as indicated by the shape and resolution of the TMS signal.

-

-

Data Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of the protons.

-

Analyze the multiplicity of the signals to deduce the spin-spin coupling patterns.

-

Visualization of Molecular Structure and ¹H NMR Signal Assignment

The following diagram illustrates the molecular structure of Diethyl 2-bromo-2-methylmalonate and the corresponding assignments of the proton signals in the ¹H NMR spectrum.

Caption: Molecular structure and ¹H NMR signal assignments for Diethyl 2-bromo-2-methylmalonate.

References

FT-IR Analysis of Diethyl 2-bromo-2-methylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Diethyl 2-bromo-2-methylmalonate. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical framework for spectral interpretation.

Core Data Presentation

The FT-IR spectrum of Diethyl 2-bromo-2-methylmalonate is characterized by absorption bands corresponding to its constituent functional groups. The table below summarizes the expected vibrational frequencies, their assignments, and intensities. These assignments are based on the analysis of its chemical structure and comparison with spectral data of similar malonic ester derivatives.

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Intensity |

| 2985 - 2940 | C-H stretch | Alkyl (CH₃, CH₂) | Medium to Strong |

| 1745 - 1730 | C=O stretch | Ester Carbonyl | Strong |

| 1470 - 1440 | C-H bend | Alkyl (CH₂, CH₃) | Medium |

| 1390 - 1365 | C-H bend | Alkyl (CH₃) | Medium |

| 1270 - 1200 | C-O stretch | Ester | Strong |

| 1180 - 1030 | C-O stretch | Ester | Strong |

| 700 - 600 | C-Br stretch | Alkyl Halide | Medium to Weak |

Experimental Protocol: FT-IR Analysis of Liquid Samples

This section details the methodology for acquiring a high-quality FT-IR spectrum of a liquid sample such as Diethyl 2-bromo-2-methylmalonate using the Attenuated Total Reflectance (ATR) technique.

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

Diethyl 2-bromo-2-methylmalonate sample.

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

II. Sample Preparation

-

Ensure the ATR crystal surface is clean and free from any residues from previous measurements. Clean the crystal by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Using a micropipette, place a small drop (approximately 1-2 μL) of Diethyl 2-bromo-2-methylmalonate directly onto the center of the ATR crystal.

III. Data Acquisition

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal in the beam path. This spectrum accounts for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).

-

Sample Spectrum: Carefully lower the ATR press to ensure good contact between the liquid sample and the crystal.

-

Spectral Range and Resolution: Set the desired spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Scanning: Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio of the spectrum.

-

Data Processing: The instrument software will automatically ratio the single-beam spectrum of the sample against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

IV. Post-Measurement Cleaning

-

Retract the ATR press.

-

Carefully clean the Diethyl 2-bromo-2-methylmalonate from the ATR crystal using a lint-free wipe soaked in the appropriate solvent.

-

Perform a final wipe with a clean, dry, lint-free cloth.

Visualization of Analytical Workflow and Spectral Interpretation

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the observed spectral peaks and the molecular structure of Diethyl 2-bromo-2-methylmalonate.

Mass Spectrometry of Diethyl 2-bromo-2-methylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Diethyl 2-bromo-2-methylmalonate (DBMM), a key reagent in various synthetic organic chemistry applications. This document outlines the expected fragmentation patterns, provides a general experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents key data in a structured format.

Molecular and Spectrometric Data

Diethyl 2-bromo-2-methylmalonate is a halogenated diester with the following key identifiers:

| Property | Value |

| Chemical Formula | C₈H₁₃BrO₄ |

| Molecular Weight | 253.09 g/mol |

| CAS Number | 29263-94-3 |

Mass Spectrometry Data

While a complete, publicly available mass spectrum for Diethyl 2-bromo-2-methylmalonate is not readily found, the fragmentation pattern can be inferred from the analysis of structurally similar compounds, such as Diethyl bromomalonate, and general principles of mass spectrometry. The following table summarizes the expected key mass-to-charge ratios (m/z) and their proposed fragment structures under electron ionization (EI).

| m/z | Proposed Fragment Ion | Structure |

| 253/255 | [M]⁺• (Molecular Ion) | [C₈H₁₃⁷⁹BrO₄]⁺• / [C₈H₁₃⁸¹BrO₄]⁺• |

| 208/210 | [M - OCH₂CH₃]⁺ | [C₆H₈⁷⁹BrO₃]⁺ / [C₆H₈⁸¹BrO₃]⁺ |

| 174 | [M - Br]⁺ | [C₈H₁₃O₄]⁺ |

| 129 | [M - Br - OCH₂CH₃]⁺ | [C₆H₈O₃]⁺ |

| 101 | [M - Br - COOCH₂CH₃]⁺ | [C₅H₈O₂]⁺ |

| 73 | [COOCH₂CH₃]⁺ | [C₃H₅O₂]⁺ |

| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ |

| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ |

Note: The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity for bromine-containing fragments.

Fragmentation Pathway

The fragmentation of Diethyl 2-bromo-2-methylmalonate under electron ionization is expected to proceed through several key pathways, initiated by the loss of various functional groups. The presence of the bromine atom and two ester groups provides multiple sites for fragmentation.

A primary fragmentation route for malonic esters is the cleavage of the carbon-carbon bond adjacent to the carbonyl groups. Additionally, alpha-cleavage and McLafferty rearrangements are common fragmentation pathways for esters. The presence of a bromine atom introduces the characteristic isotopic pattern and allows for the facile loss of a bromine radical.

Experimental Protocol: GC-MS Analysis

The following provides a general protocol for the analysis of Diethyl 2-bromo-2-methylmalonate using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Solvent Selection: Dissolve the Diethyl 2-bromo-2-methylmalonate sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Concentration: Prepare a solution with a concentration of approximately 100 µg/mL.

-

Vialing: Transfer the solution to a 2 mL autosampler vial with a screw cap and septum.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet:

-

Mode: Splitless

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the elution of Diethyl 2-bromo-2-methylmalonate as a peak at a specific retention time. The mass spectrum corresponding to this peak should be extracted and analyzed.

Key features to look for in the mass spectrum include:

-

The molecular ion peak ([M]⁺•) with its characteristic bromine isotopic pattern (m/z 253 and 255).

-

Fragment ions corresponding to the loss of an ethoxy group ([M - OCH₂CH₃]⁺ at m/z 208/210).

-

The fragment ion resulting from the loss of the bromine atom ([M - Br]⁺ at m/z 174).

-

Other significant fragment ions as detailed in Table 1.

By comparing the obtained spectrum with the expected fragmentation pattern and data from spectral libraries (if available), the identity of Diethyl 2-bromo-2-methylmalonate can be confirmed.

Diethyl 2-Bromo-2-Methylmalonate: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling of Diethyl 2-bromo-2-methylmalonate (CAS No. 29263-94-3). The information is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. This document outlines the material's physicochemical properties, associated hazards, recommended handling procedures, personal protective equipment, first aid measures, and disposal considerations. Detailed summaries of standard toxicological testing methodologies are also provided to offer a deeper understanding of the hazard classifications.

Chemical and Physical Properties

Diethyl 2-bromo-2-methylmalonate is a colorless liquid utilized as a laboratory chemical.[1] It serves as an initiator in atom transfer radical polymerization (ATRP) of methyl methacrylate (B99206) and has been used in the synthesis of polystyrene macroinitiators.[2][3]

Table 1: Physical and Chemical Properties of Diethyl 2-bromo-2-methylmalonate

| Property | Value | Reference |

| Molecular Formula | C8H13BrO4 | [4] |

| Molecular Weight | 253.09 g/mol | [5] |

| Appearance | Colorless Liquid | [1][4] |

| Boiling Point | 105 - 106 °C @ 5 mmHg | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Density | 1.325 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.449 | [2][3] |

| Solubility | Soluble in water (likely to be mobile in the environment) | [4][6] |

Hazard Identification and Classification

Diethyl 2-bromo-2-methylmalonate is classified as a hazardous chemical.[1] The primary hazards are its corrosive nature and acute toxicity upon exposure through oral, dermal, or inhalation routes.[1][4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed | [1][4] |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin | [1][4] |

| Acute Inhalation Toxicity - Vapors | Category 4 | Harmful if inhaled | [1][4] |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage | [1][2][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage | [1][2][4] |

Hazard Pictograms:

-

GHS07: Harmful (Not explicitly stated in search results, but implied by acute toxicity categories)

Experimental Protocols for Toxicological Assessment

The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies relevant to the identified hazards.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on health hazards arising from a single oral exposure to a substance.[2]

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[2]

-

Test Animals: Typically, rats are the preferred rodent species.[2] At least 5 rodents of the same sex are used at each dose level.[2]

-

Procedure: Animals are fasted prior to administration of the substance.[2] The substance is administered in a single dose or in smaller fractions over a period not exceeding 24 hours.[2]

-

Observation Period: Animals are observed for a period of at least 14 days.[5]

-

Endpoints: Observations include tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[2] The time of death is recorded, and surviving animals are euthanized and necropsied at the end of the study.[2] The LD50 (median lethal dose) is statistically derived.[2]

Acute Dermal Toxicity (OECD Guideline 402)

This method assesses the health hazards from short-term dermal exposure to a chemical.[8][9]

-

Principle: The test substance is applied to the skin of experimental animals in a stepwise procedure using fixed doses.[8]

-

Test Animals: Rats are a commonly used species for this test.[10]

-

Procedure: A defined amount of the test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact for 24 hours.[11] The initial dose is selected to produce signs of toxicity without causing severe effects or mortality.[12]

-

Observation Period: Animals are observed for at least 14 days.[11]

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline evaluates the health hazards from short-term exposure to a substance via inhalation.[1][7]

-

Principle: Animals are exposed to the test substance (gas, vapor, or aerosol) in a dynamic airflow inhalation exposure system for a defined period.[5][7]

-

Test Animals: Rodents, commonly rats, are used.[7]

-

Procedure: The test typically involves a 4-hour exposure to a precisely controlled atmosphere containing the test substance.[7] This is followed by a 14-day observation period.[5][7]

-

Endpoints: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, behavioral changes, and body weight fluctuations.[7] A comprehensive necropsy is performed at the end of the study.[5][7] The LC50 (median lethal concentration) is estimated.[7]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This method assesses the potential for a substance to cause skin irritation or corrosion.[4][13]

-

Principle: The test substance is applied in a single dose to the skin of an experimental animal.[14]

-

Test Animals: The albino rabbit is the recommended species.[13]

-

Procedure: The substance is applied to a small area of skin under a patch.[3] A sequential testing strategy is recommended, starting with a short exposure time (e.g., 3 minutes) and progressively increasing the duration (e.g., 1 hour, 4 hours) if no severe reaction is observed.[14]

-

Observation Period: The skin is examined for erythema and edema at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[14] Observations may continue for up to 14 days to assess the reversibility of effects.[14]

-

Endpoints: The degree of skin reaction is scored to determine if the substance is an irritant or corrosive.[14]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with Diethyl 2-bromo-2-methylmalonate.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Standard | Reference |

| Eyes/Face | Safety glasses with side-shields, face shield | OSHA 29 CFR 1910.133 or EN 166 | [1] |

| Skin | Protective gloves (e.g., Butyl rubber, Nitrile rubber), protective clothing | EN 374 | [1][4] |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced. Use a type ABEK (EN14387) respirator filter. | 29 CFR 1910.134 or EN 149 | [1][2] |

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store in a corrosives area.[4]

-

Keep away from incompatible materials such as acids, bases, and reducing agents.[1][4]

First Aid and Emergency Procedures

Immediate action is required in case of exposure.

Table 4: First Aid Measures

| Exposure Route | Procedure | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [1][4] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Immediate medical attention is required. | [1][4] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required. | [1][4] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. | [1] |

Accidental Release Measures

-

Ensure adequate ventilation.

-

Use personal protective equipment.

-

Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1]

-

Keep in suitable, closed containers for disposal.[1]

-

Do not let this chemical enter the environment.[1]

Disposal Considerations

-

Dispose of this material and its container as hazardous waste.[15]

-

Waste must be handled in accordance with local, state, and federal regulations.[6][15]

-

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]

Visualization of Workflows

Safe Handling Workflow

Caption: Workflow for the safe handling of Diethyl 2-bromo-2-methylmalonate.

First Aid Procedures for Exposure

Caption: First aid procedures in case of exposure to Diethyl 2-bromo-2-methylmalonate.

Conclusion

Diethyl 2-bromo-2-methylmalonate is a valuable laboratory reagent that must be handled with care due to its hazardous properties. By adhering to the safety guidelines outlined in this document, including the use of appropriate personal protective equipment, proper handling and storage techniques, and being prepared for emergency situations, researchers can minimize the risks associated with this chemical. A thorough understanding of its toxicological profile, based on standardized testing methodologies, further enables a culture of safety in the laboratory and in drug development processes.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. oecd.org [oecd.org]

- 5. eurolab.net [eurolab.net]

- 6. fishersci.com [fishersci.com]

- 7. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Stability and Storage of Diethyl 2-bromo-2-methylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-bromo-2-methylmalonate is a valuable reagent in organic synthesis, frequently utilized as an initiator in atom transfer radical polymerization (ATRP) and as a building block for the synthesis of more complex molecules. Its utility is predicated on its reactivity, which in turn necessitates a thorough understanding of its stability profile to ensure experimental reproducibility, safety, and the quality of synthesized materials. This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and potential degradation pathways of diethyl 2-bromo-2-methylmalonate.

Physicochemical Properties

A summary of the key physicochemical properties of diethyl 2-bromo-2-methylmalonate is presented in Table 1. This data is essential for its proper handling and use in experimental settings.

Table 1: Physicochemical Properties of Diethyl 2-bromo-2-methylmalonate

| Property | Value | Reference(s) |

| CAS Number | 29263-94-3 | |

| Molecular Formula | C₈H₁₃BrO₄ | [1] |

| Molecular Weight | 253.09 g/mol | |

| Appearance | Clear colorless to pale yellow liquid or viscous liquid | [1] |

| Density | 1.325 g/mL at 25 °C | |

| Refractive Index | n20/D 1.449 (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Assay | ≥97.5% (GC) | [1] |

Stability and Storage

Proper storage and handling are critical to maintain the integrity of diethyl 2-bromo-2-methylmalonate. The following sections detail the recommended conditions and incompatibilities.

Recommended Storage Conditions

To ensure its long-term stability, diethyl 2-bromo-2-methylmalonate should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2] For extended storage, refrigeration at 4°C is recommended by some suppliers. The compound should be protected from moisture and heat.[2]

Incompatible Materials

Diethyl 2-bromo-2-methylmalonate is incompatible with a range of substances that can promote its degradation. Contact with the following should be avoided:

-

Acids and Bases: Both can catalyze the hydrolysis of the ester groups.[2][3] Strong bases, in particular, can cause rapid decomposition.[3]

-

Reducing Agents and Strong Oxidizing Agents: These can react with the molecule, leading to degradation.[2]

-

Metals: The compound can react with mild steel and galvanized steel/zinc.[4]

Handling Precautions

Diethyl 2-bromo-2-methylmalonate is a corrosive material that can cause severe skin burns and eye damage.[2] It is also a lachrymator.[2] Therefore, it should be handled in a well-ventilated area or under a chemical fume hood.[2] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, should be worn.

A recommended workflow for the handling and storage of diethyl 2-bromo-2-methylmalonate is illustrated in the following diagram:

Degradation Pathways

The primary degradation pathway for diethyl 2-bromo-2-methylmalonate is hydrolysis of the ester functionalities, which can be catalyzed by both acidic and basic conditions.[3] This is followed by the decarboxylation of the resulting malonic acid derivative, particularly upon heating.

The likely degradation pathway is illustrated below:

Under harsh conditions, further degradation to carbon monoxide, carbon dioxide, and hydrogen halides can occur.[2]

Quantitative Stability Data

Table 2: Illustrative Stability of a Structurally Similar Malonate Ester (Diethyl 2-(perfluorophenyl)malonate)

| Condition | Time | Result | Reference |

| 5% aq. NaOH, Et₂O | 5 h, reflux | No reaction | [5] |

| 20% aq. NaOH, EtOH | 2 h, reflux | Decomposition to multiple products | [5] |

| HBr, AcOH | 5 h, reflux | Hydrolysis and decarboxylation to 2-(perfluorophenyl)acetic acid | [5] |

This data suggests that diethyl 2-bromo-2-methylmalonate is likely to be stable for short periods in neutral aqueous solutions at ambient temperature but will degrade under prolonged exposure to basic or strong acidic conditions, especially at elevated temperatures.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for assessing the purity and degradation of diethyl 2-bromo-2-methylmalonate. A High-Performance Liquid Chromatography (HPLC) method is well-suited for this purpose.[6][7]

Proposed Stability-Indicating HPLC Method

This protocol is a general guideline and should be optimized and validated for the specific laboratory setup.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for MS compatibility or phosphoric acid for UV detection) is a good starting point.[6]

-

Example Gradient: 30% to 90% acetonitrile over 20 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm (or as determined by UV scan)

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

For forced degradation studies, the sample would be subjected to stress conditions (acid, base, oxidation, heat, light) before dilution.[7]

-

Forced Degradation Study Protocol

To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.[7]

-

Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

-

Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

After exposure, the samples are neutralized (if necessary), diluted, and analyzed by the HPLC method to assess for degradation products and the loss of the parent compound.

Conclusion

Diethyl 2-bromo-2-methylmalonate is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment, protected from incompatible materials such as acids, bases, and oxidizing agents. The primary degradation pathway is hydrolysis of the ester groups, which is accelerated by acidic or basic conditions and elevated temperatures. For researchers and professionals in drug development, adherence to proper storage and handling protocols is paramount to ensure the integrity of the reagent and the reliability of experimental outcomes. The use of a validated stability-indicating HPLC method is recommended for quality control and for monitoring the compound's stability over time.

References

- 1. Diethyl 2-bromo-2-methylmalonate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. d-nb.info [d-nb.info]

- 6. japsonline.com [japsonline.com]

- 7. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide to the Reactivity Profile of Diethyl 2-Bromo-2-Methylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-bromo-2-methylmalonate is a versatile reagent in organic synthesis, valued for its dual functionality that allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of its reactivity profile, including its synthesis, nucleophilic substitution reactions, behavior in radical processes, and its utility in forming carbon-carbon and carbon-heteroatom bonds. Detailed experimental protocols for key reactions, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

Diethyl 2-bromo-2-methylmalonate, a derivative of malonic acid, possesses a unique structural feature: a quaternary carbon substituted with a bromine atom, a methyl group, and two ethoxycarbonyl groups. This arrangement imparts a distinct reactivity to the molecule, making it a valuable building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers. This guide explores the core aspects of its chemical behavior, providing insights into its synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of diethyl 2-bromo-2-methylmalonate is provided in the table below.[1][2]

| Property | Value | Reference |

| CAS Number | 29263-94-3 | [1] |

| Molecular Formula | C₈H₁₃BrO₄ | [1] |

| Molecular Weight | 253.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.325 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.449 | [2] |

| Boiling Point | 105-106 °C at 5 mmHg | [4] |

| Flash Point | 113 °C (closed cup) | [2] |

Synthesis of Diethyl 2-Bromo-2-Methylmalonate

The synthesis of diethyl 2-bromo-2-methylmalonate can be achieved through a two-step process starting from diethyl malonate. The first step involves the methylation of diethyl malonate, followed by bromination of the resulting diethyl 2-methylmalonate.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of Diethyl 2-Methylmalonate (Adapted from a procedure for ethyl methylmalonate)[5]

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium metal (1.52 gram atoms) in absolute ethanol (700 mL).

-

Once all the sodium has reacted to form sodium ethoxide, add diethyl malonate (1.56 moles) in a steady stream with stirring.

-

Bubble methyl bromide (2.1 moles) into the stirred solution. The reaction is exothermic and may reach the boiling point of the mixture.

-

After the addition of methyl bromide is complete (approximately 4 hours), boil the mixture for an additional 30 minutes.

-

Neutralize the solution with glacial acetic acid and cool.

-

Filter the precipitated sodium bromide and wash with cold ethanol.

-

Remove the bulk of the ethanol by distillation at atmospheric pressure.

-

Dissolve the residue in water and extract the aqueous layer with ether.

-

Combine the organic layers, dry over anhydrous calcium chloride, and filter.

-

Remove the ether by distillation and purify the crude product by vacuum distillation to yield diethyl 2-methylmalonate.

Step 2: Synthesis of Diethyl 2-Bromo-2-Methylmalonate (Adapted from a procedure for diethyl bromomalonate)

-

In a three-necked flask fitted with a stirrer, a reflux condenser, and a dropping funnel, place diethyl 2-methylmalonate (1 mole) and carbon tetrachloride (150 mL).

-

From the dropping funnel, add dry bromine (1.03 moles) dropwise to the solution while stirring. The reaction can be initiated by gentle warming.

-

Maintain a gentle reflux by controlling the rate of bromine addition.

-

After the addition is complete, continue to reflux for about one hour until the evolution of hydrogen bromide ceases.

-

Cool the reaction mixture and wash it five times with 50 mL portions of 5% sodium carbonate solution.

-

Purify the product by vacuum distillation.

Reactivity Profile

The reactivity of diethyl 2-bromo-2-methylmalonate is dominated by two main pathways: nucleophilic substitution at the quaternary carbon and radical reactions initiated by the cleavage of the carbon-bromine bond.

Nucleophilic Substitution Reactions

The central carbon atom of diethyl 2-bromo-2-methylmalonate is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion.

Diethyl 2-bromo-2-methylmalonate can react with primary and secondary amines to form the corresponding α-amino malonic ester derivatives. These reactions are typically carried out in the presence of a base to neutralize the HBr formed.

Experimental Protocol (General Procedure for Reaction with Amines):

-

Dissolve diethyl 2-bromo-2-methylmalonate (1 equivalent) in a suitable aprotic solvent such as acetonitrile (B52724) or DMF.

-

Add the amine (2.2 equivalents, or 1.1 equivalents of amine and 1.1 equivalents of a non-nucleophilic base like triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

If a precipitate of the amine hydrobromide forms, filter it off.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or distillation.

Reaction with cyanide sources, such as sodium cyanide, in a polar aprotic solvent like DMSO or DMF, yields diethyl 2-cyano-2-methylmalonate.[6]

Experimental Protocol (General Procedure for Cyanation): [6]

-

In a round-bottom flask, suspend sodium cyanide (1.2 equivalents) in anhydrous DMSO.

-

Add diethyl 2-bromo-2-methylmalonate (1 equivalent) to the suspension.

-

Heat the mixture with stirring (e.g., at 60-80 °C) and monitor the reaction progress by TLC or GC.

-

After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Thiolates, generated from thiols and a base, are excellent nucleophiles for displacing the bromide.

Experimental Protocol (General Procedure for Reaction with Thiolates):

-

Prepare the thiolate by reacting the corresponding thiol (1 equivalent) with a base like sodium ethoxide or sodium hydride (1 equivalent) in a suitable solvent (e.g., ethanol or THF).

-

Add diethyl 2-bromo-2-methylmalonate (1 equivalent) to the solution of the thiolate.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography or distillation.

Radical Reactions